molecular formula C20H22FN3O B2979987 N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide CAS No. 850923-94-3

N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide

Cat. No.: B2979987
CAS No.: 850923-94-3
M. Wt: 339.414
InChI Key: QWODMJMFVGKXDS-UHFFFAOYSA-N
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Description

N-(3-{1-[(2-Fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide is a benzimidazole derivative with a propanamide side chain and a 2-fluorophenylmethyl substitution at the benzimidazole core.

Properties

IUPAC Name

N-[3-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O/c1-2-20(25)22-13-7-12-19-23-17-10-5-6-11-18(17)24(19)14-15-8-3-4-9-16(15)21/h3-6,8-11H,2,7,12-14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWODMJMFVGKXDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .

Mechanism of Action

The mechanism of action of N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The fluorophenyl group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Class

Compound 8 (N-[3-(1-ethylbenzimidazol-2-yl)propyl]acetamide)
  • Key Differences : Lacks the 2-fluorophenylmethyl group; instead, it has an ethyl substitution at the benzimidazole nitrogen. The acetamide group replaces propanamide.
  • Implications : The absence of fluorine reduces electronegativity and may decrease metabolic stability. The shorter acetamide chain could alter solubility and binding interactions .
2-Methyl-N-(2-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)propanamide
  • Key Differences: Features a 3-methylphenoxypropyl substituent and an isobutyramide group.

Analogues with Heterocyclic Variations

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide
  • Key Differences : Replaces the benzimidazole core with a piperidine ring.
  • Implications : The piperidine structure modifies electronic properties and hydrogen-bonding capacity, likely shifting target specificity (e.g., opioid receptor interactions vs. benzimidazole-associated enzyme inhibition) .
3-[5-(4-Chlorophenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide
  • Key Differences : Substitutes benzimidazole with a furan ring and introduces a 4-chlorophenyl group.
  • Implications : The furan’s oxygen atom alters polarity and π-π stacking interactions, while the chloro substituent may enhance halogen bonding in biological targets .

Functional Group Variations

N-[3-(Benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide
  • Key Differences : Contains an indole group instead of the fluorophenylmethyl substitution.

Biological Activity

N-(3-{1-[(2-fluorophenyl)methyl]benzimidazol-2-yl}propyl)propanamide is a synthetic compound belonging to the benzimidazole class, which is recognized for its diverse biological activities. This article provides an overview of the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a benzimidazole core, which is crucial for its biological activity. The general formula can be represented as:

C19H23FN4O\text{C}_{19}\text{H}_{23}\text{F}\text{N}_4\text{O}

This structure allows for interactions with various biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways:

  • Enzyme Inhibition : The benzimidazole core can bind to the active sites of enzymes, inhibiting their function. This is particularly relevant in cancer therapy, where enzyme inhibition can disrupt cancer cell proliferation.
  • Receptor Interaction : The compound may also interact with cellular receptors, influencing various signal transduction pathways that regulate cell growth and apoptosis.

Biological Activity Overview

The compound has been evaluated for several biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of benzimidazole derivatives closely related to this compound:

  • Study on Anticancer Effects : A study conducted by Bouabdallah et al. demonstrated that similar benzimidazole derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines, with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
  • Antimicrobial Evaluation : Another research highlighted the antimicrobial effects of related compounds against various pathogens, showing inhibition zones ranging from 18 mm to 24 mm against tested strains .

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